![molecular formula C13H13N3O2S B2972774 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 927965-62-6](/img/structure/B2972774.png)
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C13H13N3O2S and its molecular weight is 275.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Biological Activities
Research on compounds structurally related to 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one focuses on their synthesis and exploration for various biological activities. These compounds are significant in the development of potential antimicrobial agents. For instance, compounds synthesized through the condensation of certain precursors have shown promising antimicrobial activities against a variety of microorganisms (Ashok & Holla, 2007). Moreover, studies on benzothiazole derivatives as corrosion inhibitors indicate the chemical versatility and potential industrial applications of these molecules (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Properties
Further research on 1,2,4-triazole derivatives and their synthesis from ester ethoxycarbonylhydrazones with primary amines has expanded the knowledge on their antimicrobial activities, showing that some derivatives possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, the exploration of aza-uracil derivatives and their biological activity showcases the synthetic versatility and potential pharmacological applications of these compounds (El‐Barbary, Hafiz, & Abdel-wahed, 2011).
Corrosion Inhibition and Synthetic Applications
The study of benzothiazole derivatives for corrosion inhibition on carbon steel in acidic solutions demonstrates the compound's industrial relevance, particularly in prolonging the lifespan of metals exposed to corrosive environments (Hu et al., 2016). The innovative synthetic pathways to generate benzoxazin derivatives highlight the compounds' potential as intermediates in the development of new materials or drugs (Gabriele et al., 2006).
properties
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-6-12(17)15-9-5-8(3-4-10(9)18-6)11-7(2)19-13(14)16-11/h3-6H,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCZVHLGIHOCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one |
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